Cryptoxanthin, (+/-)-

Description

BenchChem offers high-quality Cryptoxanthin, (+/-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cryptoxanthin, (+/-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

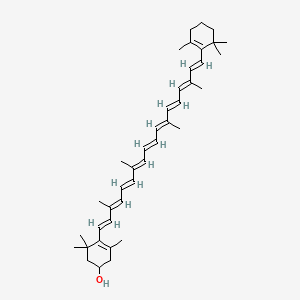

2D Structure

3D Structure

Properties

CAS No. |

35454-73-0 |

|---|---|

Molecular Formula |

C40H56O |

Molecular Weight |

552.9 g/mol |

IUPAC Name |

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ |

InChI Key |

DMASLKHVQRHNES-QQGJMDNJSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CC(CC2(C)C)O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |

Origin of Product |

United States |

Molecular Structure and Stereochemistry

Cryptoxanthin is a natural carotenoid pigment belonging to the xanthophyll class. wikipedia.org Structurally, it is closely related to β-carotene, distinguished by the addition of a single hydroxyl group to one of its β-ionone rings. wikipedia.org This structural feature classifies it as a carotenol. nih.gov The presence of this hydroxyl group introduces a chiral center, leading to the possibility of different stereoisomers.

The designation "(+/-)-Cryptoxanthin" signifies a racemic mixture, containing equal amounts of the two enantiomers that are mirror images of each other. The naturally occurring form, predominantly found in fruits and vegetables, is β-cryptoxanthin, which has the specific (3R) configuration at the C3' position of the hydroxylated β-ring. wikipedia.org Its counterpart is the (3S)-enantiomer. The general chemical formula for cryptoxanthin is C40H56O, with a molar mass of approximately 552.9 g/mol . wikipedia.orgnih.gov

The molecule consists of a long polyene chain of conjugated double bonds, which is responsible for its color and antioxidant properties. This chain is terminated by two six-membered rings. In β-cryptoxanthin, both rings are of the β-ionone type. A related isomer, α-cryptoxanthin, features one β-ionone ring and one α-ionone ring. nih.gov

| Property | Data |

| Chemical Formula | C40H56O |

| Molar Mass | 552.9 g/mol nih.gov |

| Class | Xanthophyll (Carotenoid) wikipedia.org |

| Key Structural Features | Polyene chain, one hydroxylated β-ionone ring, one β-ionone ring wikipedia.org |

| Natural Stereoisomer | (3R)-β,β-Caroten-3-ol (β-cryptoxanthin) wikipedia.org |

| "(+/-)-" Designation | Indicates a racemic mixture of enantiomers |

Metabolically Derived Apocarotenoids

Apocarotenoids are molecules that result from the oxidative cleavage of carotenoids like cryptoxanthin. nih.gov This process can occur through enzymatic action within an organism. nih.gov The metabolism of cryptoxanthin yields a variety of smaller, biologically active compounds. This transformation is primarily mediated by a class of enzymes known as carotenoid cleavage oxygenases (CCOs). nih.gov

In mammals, two key enzymes are responsible for the cleavage of cryptoxanthin:

β-carotene 15,15'-oxygenase 1 (BCO1): This enzyme performs a symmetrical, or central, cleavage at the 15,15' double bond of provitamin A carotenoids. oup.com When BCO1 acts on β-cryptoxanthin, it yields one molecule of retinal and one molecule of 3-hydroxyretinal. oup.com

β-carotene 9',10'-oxygenase 2 (BCO2): This enzyme carries out an asymmetrical, or eccentric, cleavage at the 9',10' double bond. oup.com The action of BCO2 on β-cryptoxanthin produces a range of apocarotenoids, including β-apo-10'-carotenal and the volatile compound β-ionone from the non-hydroxylated ring, and 3-OH-β-apo-10'-carotenal and 3-OH-β-ionone from the hydroxylated ring. nih.govresearchgate.net Research in ferrets has shown that BCO2 preferentially cleaves xanthophylls like zeaxanthin (B1683548) and lutein (B1675518) over β-cryptoxanthin. nih.govoup.com

In addition to mammalian metabolism, specific cleavage reactions have been identified in other organisms. For instance, in the flavedo (the colored outer peel) of citrus fruits, the enzyme Carotenoid Cleavage Dioxygenase 4 (CitCCD4) cleaves β-cryptoxanthin at the 7,8 or 7',8' position. nih.govsemanticscholar.org This specific cleavage leads to the formation of the apocarotenoid β-citraurin, which contributes to the reddish color of some citrus peels. nih.govsemanticscholar.org The other product of this reaction is trans-β-apo-8'-carotenal. nih.gov

The enzymatic cleavage of cryptoxanthin is a significant metabolic pathway that generates a variety of smaller molecules from the parent C40 structure. nih.gov

| Enzyme | Cleavage Site | Parent Compound | Resulting Apocarotenoids | Source Organism (Example) |

| BCO1 | 15,15' (Central) | β-Cryptoxanthin | Retinal, 3-Hydroxyretinal oup.com | Mammals oup.com |

| BCO2 | 9',10' (Eccentric) | β-Cryptoxanthin | 3-OH-β-apo-10'-carotenal, β-ionone, β-apo-10'-carotenal, 3-OH-β-ionone nih.gov | Mammals (e.g., Ferret) nih.govoup.com |

| CitCCD4 | 7,8 or 7',8' | β-Cryptoxanthin | β-Citraurin, trans-β-apo-8'-carotenal nih.gov | Citrus Fruit nih.gov |

Occurrence and Distribution in Biological Systems

Natural Sources of Cryptoxanthin

Cryptoxanthin is synthesized by a variety of plants and microorganisms, serving as a source of this compound in the food chain.

Cryptoxanthin is present in high concentrations in a select number of yellow- and orange-hued fruits and vegetables. nih.gov Its presence contributes to the vibrant coloration of these plant products. The concentration of cryptoxanthin can be influenced by factors such as the specific cultivar, degree of ripeness, and conditions during cultivation and storage. nih.gov

Key dietary sources include citrus fruits like tangerines and oranges, as well as persimmons and papayas. nih.gov Certain varieties of squash and peppers are also notable for their high cryptoxanthin content. nih.govusda.gov For instance, butternut squash and hot chili peppers have been identified as particularly rich sources. nih.gov

Table 1: Cryptoxanthin Content in Selected Plant Sources

| Food Source | Cryptoxanthin (μ g/100g ) |

|---|---|

| Butternut squash | 3471 |

| Persimmons | 1447 |

| Hubbard squash | 1119 |

| Hot chili peppers | 1103 |

| Tangerines (raw) | 407 |

| Papaya | 589 |

| Sweet red peppers | 490 |

| Oranges | 116 |

Data sourced from the USDA/ARS National Nutrient Database. nih.gov

Cryptoxanthin has been identified in various microorganisms, which represent a potential source for biotechnological production. nih.govscispace.commdpi.com Its synthesis has been confirmed in certain species of bacteria, yeasts, and microalgae. nih.govnih.gov

Among bacteria, species such as Flavobacterium lutescens and marine bacteria like Erythrobacter sp. have been shown to produce β-cryptoxanthin. researchgate.netresearchgate.net Genetic analysis of some Pseudomonas strains has also revealed the presence of gene clusters responsible for the synthesis of β-cryptoxanthin. dtu.dk

In the fungal kingdom, specific yeasts are capable of synthesizing this carotenoid. The oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce β-cryptoxanthin, achieving titers of 24 ± 6 mg/L in fermentation processes. nih.gov

Furthermore, various microalgae are natural producers of cryptoxanthin. The cyanobacterium Prochlorococcus marinus is known to synthesize β-cryptoxanthin and zeaxanthin (B1683548). nih.gov

Quantitative Analysis of Cryptoxanthin in Diverse Biological Matrices

Accurate quantification of cryptoxanthin in biological samples is essential for understanding its distribution and metabolism. Methodologies are tailored to the specific matrix, whether plant or microbial.

The standard method for the quantitative analysis of cryptoxanthin in plant tissues is High-Performance Liquid Chromatography (HPLC). researchgate.netacs.orglabrulez.com This technique allows for the separation, identification, and quantification of individual carotenoids from a complex mixture.

A typical workflow involves several key steps:

Sample Preparation: Homogenization of the plant material is the initial step. This is often followed by saponification, an alkaline hydrolysis step, to break down esterified forms of cryptoxanthin and other xanthophylls, yielding the free form for analysis.

Extraction: Cryptoxanthin is extracted from the prepared sample using organic solvents. Common solvents include acetone (B3395972), methanol (B129727), or hexane (B92381), often used in combination. researchgate.netdntb.gov.ua Solid-phase extraction (SPE) may be employed for sample cleanup and concentration. acs.org

Chromatographic Separation: The extract is injected into an HPLC system. Reversed-phase columns, particularly C18 and C30 columns, are frequently used for separating carotenoids. researchgate.net

Detection and Quantification: A Photodiode Array (PDA) detector is commonly coupled with the HPLC system. researchgate.netdntb.gov.ua This detector measures the absorbance of the compound across a range of wavelengths, allowing for identification based on its characteristic absorption spectrum. Quantification is achieved by comparing the peak area of the sample to that of a known standard. nih.gov

The analysis of cryptoxanthin from microbial cultures follows a similar principle to that of plant tissues but with modifications adapted to the cellular structure of microorganisms.

Cell Disruption: The first step involves harvesting the microbial cells from the culture medium, followed by cell lysis to release the intracellular contents. Methods for disruption include sonication or the use of solvent systems like acetone/methanol that also facilitate pigment extraction. dtu.dk

Extraction: A single-step extraction with a mixture of solvents such as hexane/methanol/water can be effective for phototrophic bacteria. d-nb.info For bacteria like Flavobacterium lutescens, polar solvents such as methanol or ethanol (B145695) have been shown to effectively extract β-cryptoxanthin. researchgate.net

Analysis: As with plant extracts, HPLC with PDA detection is the primary analytical technique. nih.govresearchgate.net Co-chromatography, where a known standard is added to the sample extract, can be used to confirm the identity of the cryptoxanthin peak in the chromatogram. researchgate.net

Distribution Patterns in Animal Tissues and Biofluids (Non-Human Models)

Studies using non-human animal models, such as the Mongolian gerbil and rats, have provided insight into the tissue distribution of cryptoxanthin. cambridge.orgtandfonline.com These models are valuable because they can metabolize carotenoids in ways that are comparable to humans. nih.gov

Research indicates that after absorption, cryptoxanthin is distributed to various tissues throughout the body. The liver has been identified as a primary storage site for β-cryptoxanthin. nih.govcambridge.org Adipose tissue and blood are also significant sites of accumulation. nih.govcambridge.org High concentrations of cryptoxanthin, relative to tissue weight, have also been observed in the adrenal glands and spleen. cambridge.orgtandfonline.com

A study in Mongolian gerbils investigated the distribution of β-cryptoxanthin following dietary supplementation. The findings showed that the compound was detected in whole blood and twelve of the fourteen tissues analyzed. nih.govresearchgate.net The concentration of β-cryptoxanthin in several tissues, including the liver, kidneys, pancreas, and intestines, increased with higher dietary intake. cambridge.org

Table 2: Concentration of β-Cryptoxanthin in Gerbil Liver After Dietary Intervention

| Dietary Group | β-Cryptoxanthin Concentration in Liver (μ g/organ ) |

|---|---|

| CX20 (20 μ g/day ) | 13.3 (± 0.4) |

| CX40 (40 μ g/day ) | 16.2 (± 0.9) |

| CX60 (60 μ g/day ) | 17.8 (± 0.7) |

Data from a 21-day study in Mongolian gerbils. nih.gov

These animal studies suggest that cryptoxanthin is widely distributed and stored in multiple organs, with the liver playing a central role. cambridge.orgmdpi.com

Organ-Specific Accumulation (e.g., liver, adipose tissue, adrenal gland)

Following absorption, (+/-)-Cryptoxanthin is distributed throughout the body, with notable accumulation in specific organs. The liver and adipose tissue serve as the primary storage sites for this carotenoid. cambridge.orgnih.govmdpi.com Research in animal models, such as the Mongolian gerbil, has demonstrated that the liver is the principal organ for cryptoxanthin storage, accounting for the majority of the total amount detected in the surveyed tissues. cambridge.orgnih.gov Adipose tissue is the second most significant storage location. cambridge.orgnih.gov

A study using cynomolgus monkeys as a model also confirmed that ingested β-cryptoxanthin accumulates in high concentrations in the liver and adipose tissue. nih.govmdpi.com While these organs represent the largest depots by total volume, other tissues can store cryptoxanthin at high concentrations relative to their size. cambridge.org The adrenal glands, for instance, have been identified as a site of significant cryptoxanthin concentration. cambridge.orgnih.govmdpi.com This pattern of distribution, where the liver and adipose tissue are major reservoirs and the adrenal glands show high concentration, is consistent with the behavior of other carotenoids. nih.gov

The following table summarizes findings on the tissue distribution of all-trans-β-cryptoxanthin from a study in Mongolian gerbils, illustrating the prominence of the liver and adipose tissue as storage sites.

| Organ | Percentage of Total Detected Amount (%) |

|---|---|

| Liver | 59.8% cambridge.org |

| Adipose Tissue | 36.4% cambridge.org |

| Other Tissues (including blood, adrenal glands, spleen, etc.) | Remaining Percentage |

Circulatory Distribution and Lipoprotein Association

As a lipophilic compound, (+/-)-cryptoxanthin requires transporters for its distribution within the aqueous environment of the bloodstream. mdpi.com Following absorption from the intestine, carotenoids are incorporated into chylomicrons and released into circulation. The liver plays a central role in processing these chylomicron remnants and repackaging the carotenoids into other lipoproteins for transport to various tissues. mdpi.com

Cryptoxanthin is transported in the plasma primarily by lipoproteins. mdpi.com The distribution among the different lipoprotein fractions is a key factor in its delivery to peripheral tissues. The main classes of lipoproteins involved in the transport of carotenoids include chylomicrons, very low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). mdpi.com Research indicates that a significant portion of circulating carotenoids, around 55%, are transported as components of LDL. nih.gov The low-density lipoprotein receptor (LDLR) has been identified as a critical regulator of carotenoid homeostasis, influencing their uptake, distribution, and storage in tissues like the liver and adipose tissue. mdpi.com

The association of cryptoxanthin with these lipoprotein particles facilitates its travel through the circulatory system to be taken up by cells in target organs.

| Lipoprotein Class | Role in Cryptoxanthin Transport |

|---|---|

| Chylomicrons | Initial transport from the intestine into the circulatory system. mdpi.com |

| Very Low-Density Lipoprotein (VLDL) | Transports cryptoxanthin from the liver to other tissues. mdpi.com |

| Low-Density Lipoprotein (LDL) | A primary carrier of carotenoids in the blood, delivering them to peripheral tissues via LDLR. mdpi.comnih.gov |

| High-Density Lipoprotein (HDL) | Also involved in the transport of xanthophyll carotenoids. mdpi.comnih.gov |

Biosynthesis and Production Pathways

Enzymatic Pathways in Plants and Microorganisms

Cryptoxanthin biosynthesis is an integral part of the carotenoid pathway, branching off from the synthesis of β-carotene. This conversion is a critical step that introduces an oxygen-containing functional group, characteristic of xanthophylls.

The biosynthesis of carotenoids begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP). A series of desaturation and isomerization reactions then convert phytoene to lycopene, the first colored carotenoid in the pathway. aocs.org The cyclization of lycopene is a crucial branch point. The enzyme lycopene β-cyclase (LCYb) introduces β-rings at both ends of the lycopene molecule to form β-carotene. nih.gov

Cryptoxanthin is synthesized directly from β-carotene through a hydroxylation reaction. aocs.orgnih.gov This positions cryptoxanthin as an intermediate in the formation of other xanthophylls, such as zeaxanthin (B1683548), which is formed by a subsequent hydroxylation of cryptoxanthin. aocs.orgnih.gov Therefore, the accumulation of cryptoxanthin is dependent on the relative activities of the enzymes that produce it from β-carotene and those that convert it further down the pathway.

In some organisms, an alternative pathway has been engineered where lycopene is first converted to γ-carotene by a lycopene β-monocyclase. A β-carotene hydroxylase then hydroxylates the single β-ionone ring of γ-carotene to form 3-hydroxy-γ-carotene. Finally, a lycopene β-cyclase cyclizes the linear end of 3-hydroxy-γ-carotene to produce β-cryptoxanthin. google.com

The primary enzyme responsible for the synthesis of cryptoxanthin is β-carotene hydroxylase (BCH) . nih.govoup.com This non-heme di-iron enzyme catalyzes the hydroxylation of the β-ionone ring of β-carotene to form β-cryptoxanthin. oup.com The same enzyme can then catalyze a second hydroxylation on the other β-ionone ring of β-cryptoxanthin to produce zeaxanthin. aocs.orgnih.gov

The activity and substrate specificity of BCH are critical in determining the amount of cryptoxanthin that accumulates. In citrus fruits, for instance, two paralogous BCH genes, BCH1 and BCH2, have been identified. While both enzymes can hydroxylate β-carotene, CsBCH1 exhibits higher activity in converting β-carotene to β-cryptoxanthin compared to CsBCH2. oup.com

In some bacteria, a different type of β-carotene hydroxylase, belonging to the CrtZ family, performs the same function. google.com The efficiency of these enzymes can vary between different species and even between different isoforms within the same organism, influencing the final carotenoid profile.

Another key enzyme in some engineered pathways is lycopene β-monocyclase , which converts lycopene to γ-carotene, the precursor for the alternative cryptoxanthin biosynthesis route. google.com Additionally, the enzyme carotene-9',10'-monooxygenase (CMO2) can cleave β-cryptoxanthin at the 9',10' double bond, indicating a potential catabolic pathway. nih.gov

Genetic Regulation of Cryptoxanthin Biosynthesis

The production of cryptoxanthin is tightly controlled at the genetic level, involving the regulation of genes encoding the biosynthetic enzymes. This regulation occurs at both the transcriptional and post-transcriptional levels.

Studies in various plants have shown a direct correlation between the expression levels of carotenoid biosynthesis genes and the accumulation of specific carotenoids. For example, in wild raspberry (Rubus palmatus), which accumulates β-cryptoxanthin, the expression of the gene for zeaxanthin epoxidase (ZEP) ceases as the fruit matures. This halt in the downstream conversion of zeaxanthin is thought to contribute to the accumulation of β-cryptoxanthin as an intermediate product. nih.gov

In kiwifruit (Actinidia chinensis), the expression levels of two β-carotene hydroxylase genes, AcBCH1 and AcBCH2, are closely related to the synthesis of β-cryptoxanthin. nih.gov Similarly, in citrus, the expression patterns of CsBCH1 and CsBCH2 influence the proportion of xanthophylls, including β-cryptoxanthin. oup.com In pepper, the transcript levels of phytoene synthase 1 (PSY1), β-carotene hydroxylase 1 (BCH1), and capsanthin-capsorubin synthase (CCS) are consistent with the accumulation of carotenoids, including β-cryptoxanthin. researchgate.net

Transcriptome analyses in sweet potatoes with different flesh colors have also been used to identify key regulatory genes and transcription factors that influence carotenoid accumulation. mdpi.com

The expression of carotenoid biosynthesis genes is regulated by a complex network of transcription factors. In tomato, the SlAP2a protein positively regulates the expression of SlBCH, among other carotenoid biosynthesis genes. nih.gov Various transcription factor families, including WRKY, MYB, and bHLH, have been implicated in the regulation of carotenoid pathways in different plant species. mdpi.com

In maize, genetic studies have identified significant associations between single nucleotide polymorphisms (SNPs) upstream of the crtRB1 gene (encoding a β-carotene hydroxylase) and the ratio of β-carotene to β-cryptoxanthin. oup.com This suggests that regulatory elements in the promoter regions of these genes play a crucial role in controlling their expression.

Post-transcriptional regulation can also influence enzyme activity and, consequently, cryptoxanthin levels. This can include mechanisms such as mRNA stability, protein translation efficiency, and post-translational modifications of the enzymes.

Biotechnological Approaches for Enhanced Cryptoxanthin Production

Due to the low concentrations of cryptoxanthin in natural sources, biotechnological production is a promising alternative for achieving higher yields. nih.govnih.gov These approaches primarily involve the genetic engineering of microorganisms.

One of the main challenges in the microbial production of β-cryptoxanthin is preventing its further conversion to zeaxanthin. nih.govnih.gov A key strategy has been the screening and identification of novel β-carotene hydroxylases that specifically convert β-carotene to β-cryptoxanthin without significant further hydroxylation. nih.govnih.gov For example, the β-carotene hydroxylase from the bacterium Chondromyces crocatus (CcBCH) has been successfully used in the yeast Yarrowia lipolytica to produce β-cryptoxanthin as the sole product, achieving a titer of 24 ± 6 mg/L. nih.govresearchgate.net

Metabolic engineering of microorganisms like Escherichia coli and yeasts has been a focus of research. This involves introducing the necessary genes for the cryptoxanthin biosynthesis pathway into a host organism that can produce the precursor, β-carotene. For instance, transforming a β-carotene-producing E. coli strain with the β-carotene hydroxylase gene from Arabidopsis thaliana has been shown to result in the production of β-cryptoxanthin. google.com

Another innovative approach involves creating an engineered biosynthetic pathway using a novel lycopene β-monocyclase gene. google.com In this system, a host cell is engineered to produce lycopene and then transformed with genes encoding lycopene β-monocyclase, a lycopene hydroxylase, and a lycopene β-bicyclase to convert lycopene into β-cryptoxanthin via γ-carotene and 3-hydroxy-γ-carotene. google.com

The optimization of fermentation conditions, such as pH, temperature, aeration, and nutrient composition, is also crucial for maximizing the yield of carotenoids in microbial systems. nih.gov While fermentation technology for β-cryptoxanthin is still in development and has been mainly limited to laboratory scale with poor yields, ongoing research into novel enzymes and metabolic engineering strategies holds promise for future industrial-scale production. google.com

Microbial Fermentation Strategies

Microbial fermentation offers a promising alternative to chemical synthesis and extraction from natural sources for the production of various carotenoids, including cryptoxanthin. The advantages of microbial systems lie in their rapid growth rates, amenability to genetic engineering, and the potential for cost-effective and sustainable production in controlled bioreactors. Several microbial hosts have been engineered to produce cryptoxanthin by introducing and optimizing the necessary biosynthetic genes.

One of the key challenges in microbial production of cryptoxanthin is the precise control of the hydroxylation of β-carotene. The enzyme β-carotene hydroxylase (BCH) naturally converts β-carotene to zeaxanthin via the intermediate β-cryptoxanthin. To achieve high yields of cryptoxanthin, it is crucial to employ a BCH that predominantly performs mono-hydroxylation or to fine-tune the metabolic flux to prevent the conversion of cryptoxanthin to zeaxanthin.

Engineered Microbial Systems for Cryptoxanthin Production:

Flavobacterium lutescens : This bacterium is a natural producer of cryptoxanthin. Through optimization of fermentation conditions such as agitation, aeration, temperature, and pH, the strain Flavobacterium lutescens ITCB008 has been shown to produce up to 770 mg of β-cryptoxanthin per kilogram of dry biomass. researchgate.netoup.com High-performance liquid chromatography (HPLC) analysis revealed that β-cryptoxanthin constituted approximately 95% of the total carotenoid content in the final product. oup.com

Yarrowia lipolytica : The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce β-cryptoxanthin. By screening various β-carotene hydroxylases, researchers identified the enzyme from the bacterium Chondromyces crocatus (CcBCH) as being highly specific for the mono-hydroxylation of β-carotene. Introducing the gene for CcBCH into a β-carotene-accumulating strain of Y. lipolytica resulted in a titer of 24 ± 6 mg/L of β-cryptoxanthin, which is the highest reported yield for sole β-cryptoxanthin production in this yeast to date. nih.govmdpi.com

Escherichia coli : The bacterium Escherichia coli is a versatile host for metabolic engineering due to its well-characterized genetics and rapid growth. Scientists have engineered E. coli to produce β-cryptoxanthin by introducing the necessary genes for the carotenoid biosynthesis pathway. One approach involved the expression of a novel P450 β-carotene monohydroxylase (CYP97H1) from the protist Euglena gracilis. Through optimization of the N-terminal part of the enzyme, selection of appropriate redox partners, and adjustment of culture conditions, the production of β-cryptoxanthin was improved by 400-fold, reaching a final titer of 2.7 mg/L. nih.gov

Rhodotorula taiwanensis : The yeast Rhodotorula taiwanensis, isolated from a traditional fermentation starter culture, has been identified as a natural producer of several carotenoids, including β-cryptoxanthin. Spectral analyses have confirmed the presence of β-cryptoxanthin in extracts from this yeast, suggesting its potential for large-scale production. researchgate.net

Microbial Production of Cryptoxanthin

| Microorganism | Strain | Strategy | Key Gene(s)/Enzyme(s) | Cryptoxanthin Yield |

|---|---|---|---|---|

| Flavobacterium lutescens | ITCB008 | Fermentation Optimization | Endogenous pathway | 770 mg/kg dry biomass |

| Yarrowia lipolytica | Engineered β-carotene producer | Metabolic Engineering | β-carotene hydroxylase (CcBCH) from Chondromyces crocatus | 24 ± 6 mg/L |

| Escherichia coli | Engineered | Metabolic Engineering | P450 β-carotene monohydroxylase (CYP97H1) from Euglena gracilis | 2.7 mg/L |

| Rhodotorula taiwanensis | LC011412 | Natural Producer | Endogenous pathway | Qualitatively confirmed |

Plant Genetic Engineering for Accumulation

Genetic engineering of plants offers a powerful strategy to enhance the nutritional value of crops by increasing the content of beneficial compounds like cryptoxanthin. This approach involves the manipulation of the carotenoid biosynthetic pathway to channel metabolic flux towards the synthesis and accumulation of the desired carotenoid in edible plant tissues.

The biosynthesis of cryptoxanthin in plants occurs through the hydroxylation of β-carotene, a reaction catalyzed by β-carotene hydroxylase (BCH). By modulating the expression of genes encoding key enzymes in the carotenoid pathway, it is possible to alter the carotenoid profile of a plant. Strategies to increase cryptoxanthin accumulation often involve either enhancing the activity of enzymes that produce it or reducing the activity of enzymes that convert it to other downstream carotenoids like zeaxanthin.

Examples of Genetically Engineered Plants with Enhanced Cryptoxanthin Levels:

Tomato (Solanum lycopersicum) : Ripe tomato fruits are rich in lycopene but contain only trace amounts of xanthophylls. To increase the xanthophyll content, researchers have overexpressed the genes for lycopene beta-cyclase (b-Lcy) and beta-carotene hydroxylase (b-Chy) in tomatoes under the control of a fruit-specific promoter. The resulting transgenic tomato fruits exhibited a significant increase in β-carotene, β-cryptoxanthin, and zeaxanthin. In some transformed lines, the accumulation of β-cryptoxanthin and zeaxanthin reached up to 24 µg/g of fresh weight, where these compounds were not detectable in the parent line. researchgate.net

Potato (Solanum tuberosum) : Potato tubers typically have low levels of carotenoids. Genetic engineering has been employed to enhance their carotenoid content. In one study, a transgenic potato line that accumulates high levels of zeaxanthin was used as a starting point. This was achieved by inactivating the enzyme zeaxanthin epoxidase. When these high-zeaxanthin potatoes were further transformed with a β-carotene ketolase gene (crtO), they produced various ketocarotenoids. The precursor pool in these potatoes included β-cryptoxanthin. oup.com

Sweet Potato (Ipomoea batatas) : To increase the levels of β-carotene and its derivatives, scientists have down-regulated the expression of the lycopene ε-cyclase (IbLCY-ɛ) gene in sweet potato calli. This modification blocked the α-branch of the carotenoid pathway, leading to a significant increase in β-branch carotenoids. The transgenic calli showed a 163-fold increase in β-cryptoxanthin compared to the control. nih.gov Additionally, silencing the β-carotene hydroxylase (IbCHY-β) gene in sweet potato was aimed at increasing β-carotene content by preventing its conversion to downstream xanthophylls. nih.gov

Cryptoxanthin Accumulation in Genetically Engineered Plants

| Plant | Genetic Modification | Target Tissue | Key Gene(s) Manipulated | Resulting Cryptoxanthin Accumulation |

|---|---|---|---|---|

| Tomato (Solanum lycopersicum) | Overexpression | Fruit | Lycopene beta-cyclase (b-Lcy) and beta-carotene hydroxylase (b-Chy) | Up to 24 µg/g fresh weight (combined with zeaxanthin) |

| Potato (Solanum tuberosum) | Gene silencing and overexpression | Tuber | Zeaxanthin epoxidase (silenced) and β-carotene ketolase (overexpressed) | β-cryptoxanthin present as an intermediate |

| Sweet Potato (Ipomoea batatas) | RNA interference (RNAi) | Calli | Lycopene ε-cyclase (IbLCY-ɛ) | 163-fold increase compared to control |

Metabolism and Bioavailability

Intestinal Absorption Mechanisms

The absorption of cryptoxanthin from the diet is a critical determinant of its ultimate biological activity. This process involves its release from the food source, incorporation into mixed micelles, and subsequent uptake by intestinal enterocytes through a combination of transport mechanisms.

At typical physiological concentrations, the intestinal uptake of cryptoxanthin is primarily a protein-mediated process. nih.gov Several transporter proteins, which are also involved in the absorption of other lipids like cholesterol, have been identified as key players.

Scavenger Receptor Class B Type 1 (SR-B1): This receptor is significantly involved in the uptake of provitamin A carotenoids. nih.gov Research indicates that SR-B1 shows a preferential facilitation for the absorption of xanthophylls, such as cryptoxanthin and lutein (B1675518), over carotenes like α- and β-carotene. nih.gov This preference may contribute to the observed higher bioavailability of cryptoxanthin compared to other carotenoids. nih.gov

Cluster Determinant 36 (CD36): Alongside SR-B1, CD36 is recognized as another key transporter facilitating the absorption of provitamin A carotenoids, including β-cryptoxanthin. nih.govnih.gov

Niemann-Pick C1-Like 1 (NPC1L1): While primarily known for its essential role in intestinal cholesterol absorption, NPC1L1 is also implicated in the transport of other carotenoids. nih.govresearchgate.netualberta.ca Studies using the NPC1L1 inhibitor, ezetimibe, have shown a reduction in the transport of cryptoxanthin in Caco-2 cell models, suggesting its involvement in the absorption process, although perhaps to a lesser extent than for other carotenoids.

This reliance on facilitative transport systems underscores a regulated and potentially saturable mechanism for cryptoxanthin absorption at lower, more common dietary intake levels.

Before any absorption can occur, cryptoxanthin must be released from the food matrix in which it is embedded—a crucial step that determines its bioaccessibility. nih.govsciencedaily.com The physical and chemical composition of the food has a profound effect on this release. For instance, carotenoids located in the chromoplasts of fruits are often more readily available than those tightly bound within the chloroplasts of leafy green vegetables. cambridge.org

Once freed, the highly lipophilic cryptoxanthin molecule must be incorporated into mixed micelles in the aqueous environment of the small intestine. nih.govsciencedaily.com This process, known as micellarization, is essential for solubilizing the carotenoid and presenting it to the intestinal wall for absorption. sciencedaily.com The efficiency of micellarization is a key limiting factor for bioavailability.

In vitro digestion models have demonstrated that the bioaccessibility of cryptoxanthin can be significantly higher than that of other common carotenoids. For example, the percentage of β-cryptoxanthin incorporated into micelles during simulated digestion can be three times greater than that of β-carotene under similar conditions. nih.gov This is partly attributed to cryptoxanthin's relatively higher hydrophilicity compared to carotenes, which allows it to be positioned on the outer surface of the micelle, making it more available for uptake. nih.gov Studies on citrus juices have shown that the bioaccessibility of free β-cryptoxanthin is significantly higher than that of both β-carotene and β-cryptoxanthin esters. tandfonline.comnih.gov

| Carotenoid Form | Bioaccessibility (%) in Citrus Juice (in vitro) |

|---|---|

| Free β-Cryptoxanthin | 40% |

| β-Carotene | 30% |

| β-Cryptoxanthin Esters | 16% |

Systemic Distribution and Tissue Uptake Dynamics (Animal Models)

Following absorption into the enterocytes, cryptoxanthin is packaged into chylomicrons and released into the lymphatic system, eventually entering the bloodstream for distribution to various tissues. Animal models, particularly the Mongolian gerbil which is considered a suitable model for human carotenoid metabolism, have provided valuable insights into its systemic fate. nih.govcambridge.org

Studies in both gerbils and rats show that absorbed cryptoxanthin is not uniformly distributed throughout the body but tends to accumulate in specific organs. nih.govtandfonline.comcambridge.org The liver is the primary storage site for β-cryptoxanthin. nih.govcambridge.org Significant amounts are also found in adipose tissue and blood. nih.gov High concentrations, when measured per gram of tissue, have been identified in the adrenal glands and spleen. nih.govresearchgate.net Other tissues where cryptoxanthin has been detected include the kidneys, pancreas, and the small and large intestines. cambridge.orgcambridge.org This pattern of accumulation is similar to that observed for other major carotenoids like β-carotene. nih.gov

| Organ/Tissue | Accumulation Level | Animal Model |

|---|---|---|

| Liver | Primary Storage Site | Gerbil, Rat |

| Adipose Tissue | Major Storage Site | Gerbil, Rat |

| Adrenal Gland | High Concentration | Gerbil |

| Spleen | High Concentration | Gerbil, Rat |

| Kidneys | Accumulation Detected | Gerbil |

| Pancreas | Accumulation Detected | Gerbil |

| Intestines | Accumulation Detected | Gerbil |

The efficiency of cryptoxanthin uptake from the blood and its subsequent storage in tissues is modulated by several factors. The absorption process itself is influenced by the subject's nutritional status, genetics, and digestive health. nih.gov The presence and type of fat in the diet are also important, as lipids are required for the formation of micelles necessary for absorption. nih.govinternationalscholarsjournals.com

Animal studies suggest that tissue concentrations of cryptoxanthin are saturable. nih.gov In Mongolian gerbils, as the dietary dosage of β-cryptoxanthin increases, the concentration in most tissues does not increase proportionally beyond a certain point. nih.govnih.gov This suggests that uptake and storage mechanisms in tissues can become saturated at higher levels of intake. nih.gov

Biotransformation Pathways and metabolite Formation

The metabolic fate of (+/-)-cryptoxanthin is a complex process involving enzymatic conversions that transform it into essential compounds like vitamin A and other bioactive molecules. This biotransformation is primarily governed by the action of specific enzymes known as β-carotene oxygenases and esterification processes within the body's tissues.

Provitamin A Conversion: Role of β-Carotene Oxygenases (BCMO1, BCO1, BCO2)

Cryptoxanthin serves as a provitamin A carotenoid, meaning it can be converted into retinol (B82714) (vitamin A) within the body. oregonstate.edumdpi.com This conversion is catalyzed by two key enzymes: β-carotene 15,15'-monooxygenase 1 (BCMO1 or BCO1) and β-carotene 9',10'-oxygenase 2 (BCO2). nih.govnih.gov These enzymes cleave the cryptoxanthin molecule, leading to the formation of retinal, a precursor to retinol. oregonstate.edunih.gov

BCMO1 is a cytosolic enzyme that performs a symmetrical cleavage at the central 15,15' double bond of provitamin A carotenoids. nih.govnih.govwikipedia.org In the case of β-cryptoxanthin, this central cleavage yields one molecule of retinal and one molecule of 3-hydroxyretinal. nih.govoup.com While BCMO1 can process cryptoxanthin, studies suggest that it has a higher affinity for β-carotene. mdpi.comnih.gov The activity of BCMO1 is crucial for vitamin A synthesis and is found in various tissues, including the small intestine and liver. nih.govwikipedia.org

BCO2, on the other hand, is located in the inner mitochondrial membrane and catalyzes an asymmetric, or eccentric, cleavage at the 9',10' double bond of carotenoids. nih.govnih.govovid.com This enzyme has a broader substrate specificity than BCMO1 and can cleave both provitamin A and non-provitamin A carotenoids. nih.govnih.gov The eccentric cleavage of β-cryptoxanthin by BCO2 produces β-apo-10'-carotenal and 3-OH-β-apo-10'-carotenal. nih.govnih.gov While BCO2's primary role is not considered to be vitamin A formation, the resulting β-apo-10'-carotenal can be further cleaved by BCMO1 to produce retinal. oregonstate.edunih.gov However, research in ferrets has shown that BCO2's cleavage activity is lower for β-cryptoxanthin compared to other xanthophylls like zeaxanthin (B1683548) and lutein. nih.gov

The distinct cellular locations of BCMO1 (cytosol) and BCO2 (mitochondria) suggest they have different physiological roles in carotenoid metabolism. mdpi.comnih.gov Genetic variations in the BCMO1 gene can lead to inter-individual differences in the ability to convert provitamin A carotenoids, including cryptoxanthin, into vitamin A. nih.govnih.gov

Formation of Bioactive Apocarotenoids

Beyond its role as a vitamin A precursor, the metabolism of cryptoxanthin also leads to the formation of apocarotenoids, which are smaller molecules derived from the oxidative cleavage of carotenoids. amegroups.orgresearchgate.net These apocarotenoids are recognized as important signaling molecules with their own distinct biological activities. amegroups.org

The primary enzyme responsible for the direct formation of apocarotenoids from cryptoxanthin is β-carotene 9',10'-oxygenase 2 (BCO2). nih.govamegroups.org As mentioned, BCO2 performs an eccentric cleavage of the cryptoxanthin molecule. nih.gov In vitro studies using ferret BCO2 have demonstrated that this cleavage occurs at the 9',10' and 9,10 double bonds, resulting in the formation of several apocarotenoids, including β-apo-10'-carotenal, 3-OH-β-apo-10'-carotenal, β-ionone, and 3-OH-β-ionone. nih.gov These resulting apocarotenoids can be further oxidized to form corresponding apocarotenoic acids. nih.gov

While BCO2 is a key player, it's worth noting that in a study with Mongolian gerbils, long-lived apocarotenoid metabolites of β-cryptoxanthin, such as β-apo-10'-carotenal and 3-hydroxy-β-apo-10'-carotenal, were not detected in tissues, suggesting they may be transient or rapidly metabolized further. nih.govoup.com The biological functions of cryptoxanthin-derived apocarotenoids are an area of ongoing research, with potential roles in protecting against conditions like mitochondrial dysfunction. nih.gov

Esterification and De-esterification Processes in Tissues

In many of its natural food sources, such as fruits, β-cryptoxanthin exists predominantly in an esterified form, meaning it is bound to one or more fatty acids. cabidigitallibrary.orgnih.gov Common fatty acids that esterify cryptoxanthin include laurate, myristate, and palmitate. nih.gov This esterification process typically occurs during fruit ripening. cabidigitallibrary.org

For the body to absorb cryptoxanthin, these esters must first be hydrolyzed, a process known as de-esterification, to release the free form of the carotenoid. nih.govcabidigitallibrary.org This hydrolysis is believed to occur efficiently in the human gut before absorption, as only free β-cryptoxanthin is typically detected in human plasma and chylomicrons after consumption of cryptoxanthin esters. nih.govcabidigitallibrary.org

Once cryptoxanthin is converted to retinol, the retinol can then undergo esterification within the enterocytes to form retinyl esters, which are the storage form of vitamin A. nih.govresearchgate.net These retinyl esters, such as retinyl palmitate, are then incorporated into chylomicrons for transport via the lymphatic system to the liver and other tissues. nih.govlumenlearning.com The liver is a primary storage site for retinyl esters. nih.gov When needed by the body, these esters are de-esterified (hydrolyzed) back to retinol for transport to target cells. researchgate.net

Bioavailability and Bioaccessibility Studies (In Vitro and Non-Human Animal Models)

The bioavailability of cryptoxanthin, which refers to the fraction of an ingested nutrient that is absorbed and becomes available for use or storage in the body, has been the subject of numerous studies. nih.govoup.com These investigations, employing both in vitro digestion models and non-human animal models, consistently suggest that cryptoxanthin has a relatively high bioavailability compared to other common carotenoids, particularly β-carotene. nih.govnih.govlatrobe.edu.au

In vitro studies are crucial for assessing bioaccessibility, which is the quantity of a compound that is released from its food matrix in the gastrointestinal tract and becomes available for absorption. uni-hohenheim.de One such study comparing fresh navel oranges to pasteurized orange juice found that the bioaccessibility of β-cryptoxanthin was 5.3 times higher from the juice. uni-hohenheim.denih.gov This increased bioaccessibility is often attributed to the processing, which breaks down the food matrix and makes the carotenoids more available for micellarization, a critical step for absorption. uni-hohenheim.denih.gov Another in vitro study demonstrated that the hydrolysis of β-cryptoxanthin esters and the subsequent micellarization of free β-cryptoxanthin were not significantly affected by the presence of phytosterols. nih.govacs.org

Non-human animal models provide further insights into the absorption and tissue distribution of cryptoxanthin. The Mongolian gerbil and the ferret are considered good small animal models for carotenoid metabolism. nih.gov A study in Mongolian gerbils showed that the primary storage site for β-cryptoxanthin was the liver, with adipose tissue and blood also being significant storage locations. nih.gov The only long-term metabolites detected in these gerbils were retinoids (retinol and retinyl esters). nih.govoup.com

A comparative study in rats fed diets supplemented with either β-cryptoxanthin or β-carotene found that intact β-cryptoxanthin was present at higher concentrations in most tissues, including the liver, lung, kidney, and spleen, compared to β-carotene. tandfonline.com This suggests that the bioavailability of intact β-cryptoxanthin is higher than that of intact β-carotene. tandfonline.com Similarly, a study in Japanese quail demonstrated that both α- and β-cryptoxanthin were absorbed and distributed to the serum, liver, and retina. arvojournals.org

The higher bioavailability of cryptoxanthin may be due to several factors. As a more hydrophilic (water-loving) molecule compared to β-carotene, it is positioned more towards the surface of mixed micelles in the gut, making it more readily available for uptake by intestinal cells. nih.gov Additionally, the intestinal transporter Scavenger Receptor Class B Type 1 (SR-B1) shows a preference for absorbing xanthophylls like cryptoxanthin over carotenes. nih.gov

Interactive Data Table: In Vitro Bioaccessibility of β-Cryptoxanthin

This table summarizes findings from an in vitro digestion study comparing the bioaccessibility of β-cryptoxanthin from fresh oranges and pasteurized orange juice.

| Food Source | β-Cryptoxanthin Bioaccessibility (%) | Total Carotenoid Bioaccessibility (%) | Fold Increase in β-Cryptoxanthin Bioaccessibility (Juice vs. Oranges) |

| Fresh Oranges | 4.9 ± 0.3 | 6.3 ± 0.2 | N/A |

| Orange Juice | 25.9 ± 1.6 | 27.5 ± 1.7 | 5.3 |

| Data sourced from a study on the bioaccessibility of carotenoids from citrus products. uni-hohenheim.de |

Interactive Data Table: Tissue Distribution of Cryptoxanthin in Animal Models

This table presents the concentration of intact β-cryptoxanthin in various tissues of rats fed a supplemented diet, demonstrating its distribution throughout the body.

| Tissue | β-Cryptoxanthin Concentration (ng/g of tissue) |

| Liver | 134.19 |

| Lung | 102.39 |

| Spleen | 100.65 |

| Kidney | 64.91 |

| Adipose Tissue | 49.33 |

| Heart | 33.39 |

| Brain | 10.36 |

| Ovary | Not Detected |

| Data from a study comparing the bioavailability of β-cryptoxanthin and β-carotene in rats. tandfonline.com |

Cellular and Molecular Mechanisms of Action

Antioxidant and Redox Modulation

( +/-)-Cryptoxanthin's multifaceted role in cellular health is significantly attributed to its antioxidant properties and its ability to modulate cellular redox states. It engages in direct quenching of reactive oxygen species and influences endogenous antioxidant systems, although its activity can be context-dependent, sometimes exhibiting pro-oxidant effects.

In vitro studies have consistently demonstrated that (+/-)-cryptoxanthin possesses potent antioxidant capabilities by directly neutralizing harmful reactive oxygen species (ROS). As an antioxidant, it can protect cells from oxidative damage. nih.govmdpi.comresearchgate.net Its molecular structure allows it to effectively scavenge free radicals, which are unstable molecules that can damage lipids, proteins, and DNA within cells. researchgate.net

Furthermore, (+/-)-cryptoxanthin is recognized for its capacity to quench singlet oxygen, a high-energy form of oxygen that is a significant contributor to oxidative damage in biological systems. aacrjournals.orgmdpi.com In fact, some in vitro data suggest that its singlet oxygen quenching ability is more potent than that of β-carotene. aacrjournals.org This direct scavenging activity is a primary mechanism by which (+/-)-cryptoxanthin helps to mitigate oxidative stress at a molecular level.

Beyond its direct scavenging effects, (+/-)-cryptoxanthin also modulates cellular responses to oxidative stress. Both in vitro and animal studies have shown that it can influence the expression and activity of various markers of oxidative stress. For instance, in animal models of nonalcoholic steatohepatitis (NASH), administration of β-cryptoxanthin has been shown to decrease the production and accumulation of lipid peroxides in the liver, indicating a reduction in oxidative stress. nih.gov This is significant as oxidative stress is a key factor in the progression of this disease. nih.gov

Studies using the Caenorhabditis elegans model have further demonstrated that β-cryptoxanthin can increase the organism's resilience to oxidative stress. nih.gov In these studies, worms treated with β-cryptoxanthin showed increased survival rates when exposed to acute oxidative stress. mdpi.com This protective effect is associated with the upregulation of genes involved in the oxidative stress response. mdpi.com In cell culture models, β-cryptoxanthin has been observed to protect cells from damage induced by hydrogen peroxide (H₂O₂). nih.gov

Interestingly, the antioxidant activity of carotenoids like (+/-)-cryptoxanthin is not always straightforward. In vitro research has revealed that under certain conditions, these compounds can exhibit pro-oxidant effects, meaning they can promote the formation of free radicals. mdpi.com This dual role is influenced by factors such as the concentration of the carotenoid, the partial pressure of oxygen, and the presence of other antioxidants. mdpi.commdpi.com

For example, while β-carotene, a related carotenoid, typically functions as a free radical scavenger within lipid bilayers, it can become a pro-oxidant at high oxygen levels or with changes in the local redox environment. uchicago.edu This switch from antioxidant to pro-oxidant behavior is a critical consideration in understanding the complex biological activities of carotenoids. mdpi.com The pro-oxidative activity of β-carotene has been demonstrated in murine macrophage cell lines, where its accumulation was positively correlated with cellular lipid peroxidation. nih.gov

Anti-inflammatory Pathways

( +/-)-Cryptoxanthin has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways and influencing the behavior of immune cells. These actions contribute to its potential protective role in various inflammatory conditions.

A substantial body of evidence from both in vitro and animal studies indicates that (+/-)-cryptoxanthin can suppress the expression of genes involved in the inflammatory response. nih.gov A key target of its action is the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. aacrjournals.orgnih.gov

In animal models, supplementation with β-cryptoxanthin has been shown to reduce the protein expression of inflammation markers such as tumor necrosis factor-alpha (TNF-α), NF-κB, and activator protein-1 (AP-1). nih.gov Similarly, in in vitro experiments using mouse Sertoli cells, β-cryptoxanthin inhibited the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov This suppression of inflammatory gene expression is a central mechanism of its anti-inflammatory action. nih.govplos.org

In addition to its effects on gene expression, (+/-)-cryptoxanthin can also modulate the activation and polarization of immune cells, particularly macrophages and T cells. plos.org Macrophages can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov Studies in animal models of nonalcoholic fatty liver disease (NAFLD) have shown that β-cryptoxanthin can prevent the activation of Kupffer cells (resident liver macrophages) by shifting the M1/M2 balance towards the M2 predominant state. nih.gov

Furthermore, in a mouse model of NASH, β-cryptoxanthin was found to reduce the induction of markers for macrophages, T helper cells, and cytotoxic T cells. plos.org This suggests that it can suppress the increase and activation of these immune cells, thereby mitigating inflammation. plos.org In rabbits, administration of β-cryptoxanthin has been shown to increase the count of CD4+ lymphocytes and the serum levels of immunoglobulins IgG, IgM, and IgA, suggesting a modulatory effect on the humoral immune response. researchgate.net These findings highlight the ability of (+/-)-cryptoxanthin to influence the complex interplay of immune cells involved in inflammatory processes.

Interactive Data Tables

Table 1: Effects of (+/-)-Cryptoxanthin on Oxidative Stress Markers

| Model System | Marker | Effect of (+/-)-Cryptoxanthin |

| Animal Model (NASH) | Lipid Peroxides | Decreased Accumulation |

| C. elegans | Survival Under Oxidative Stress | Increased |

| Cell Culture (H₂O₂) | Cell Damage | Protection |

| Murine Macrophages | Lipid Peroxidation | Increased (Pro-oxidant effect) |

Table 2: Effects of (+/-)-Cryptoxanthin on Inflammatory Markers

| Model System | Marker | Effect of (+/-)-Cryptoxanthin |

| Animal Model (General) | TNF-α, NF-κB, AP-1 | Reduced Protein Expression |

| Mouse Sertoli Cells (LPS-induced) | TNF-α, IL-6, IL-1β | Inhibited Upregulation |

| Animal Model (NAFLD) | Macrophage Polarization | Shift towards anti-inflammatory M2 phenotype |

| Animal Model (NASH) | Macrophage and T cell markers | Reduced Induction |

| Rabbit Model | CD4+ lymphocytes, IgG, IgM, IgA | Increased Levels |

Interaction with Inflammatory Signaling Cascades (e.g., NF-κB, TNFα, IL-6)

(+/-)-Cryptoxanthin has been shown to modulate key inflammatory signaling pathways. In a study on rodents with insulin (B600854) resistance induced by a high-fat diet, β-cryptoxanthin supplementation was found to inhibit the expression of nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α) in both the liver and adipose tissue. nih.gov Specifically, in comparison to the high-fat diet group, the combination of a high-fat diet and β-cryptoxanthin resulted in a 22% and 14% reduction in liver NF-κB and TNF-α expression, respectively. nih.gov This anti-inflammatory effect is significant as NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses, including TNF-α and interleukin-6 (IL-6). nih.govfrontiersin.org The inhibition of NF-κB activation can, in turn, suppress the production of these pro-inflammatory cytokines. mdpi.com

Gene Expression Regulation

Differential Regulation of Specific Gene Isoforms (e.g., TP73 isoforms)

Research has indicated that β-cryptoxanthin can modulate the expression of different isoforms of the TP73 gene. The TP73 gene, a member of the p53 family, produces various protein isoforms through the use of different promoters and alternative splicing, including TAp73 and ΔNp73. nih.govescholarship.orgfrontiersin.org These isoforms can have opposing functions, with TAp73 generally acting as a tumor suppressor and ΔNp73 potentially having oncogenic properties. nih.govbiorxiv.org A human intervention study demonstrated that β-cryptoxanthin intake led to a modulation of TP73 isoform expression in lymphocytes. researchgate.net The study observed differences in the mRNA levels of TAp73 and ΔNp73 after the intervention compared to pre-treatment levels, suggesting a potential role for β-cryptoxanthin in regulating the balance of these crucial gene isoforms. researchgate.net

Impact on Cell Cycle Regulatory Genes (e.g., cyclins, p21)

(+/-)-Cryptoxanthin and other carotenoids have been shown to influence the expression of genes that regulate the cell cycle, such as cyclins and the cyclin-dependent kinase inhibitor p21. The progression of the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). nih.gov The protein p21 is an inhibitor of CDKs and can induce cell cycle arrest, thereby halting cell proliferation. nih.govnih.gov Studies on various cancer cell lines have shown that carotenoids can induce cell cycle arrest by up-regulating p21 expression and down-regulating the expression of cyclins (like cyclin D1 and cyclin E) and CDKs (like CDK-2 and CDK-4). nih.govresearchgate.netresearchgate.net For example, the carotenoid fucoxanthin (B1674175) has been observed to cause G0/G1 phase cell cycle arrest in human colon carcinoma cells by increasing the expression of p21. nih.gov This upregulation of p21 leads to the inhibition of CDK activity, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb) and halts the cell cycle. nih.gov

Interaction with Retinoid Signaling Pathways (e.g., Retinoic Acid Receptor beta (RARβ), Retinoid X Receptor (RXR) ligands)

As a pro-vitamin A carotenoid, (+/-)-cryptoxanthin can be converted to retinol (B82714) and subsequently to retinoic acid, which is a key signaling molecule that regulates gene expression through nuclear receptors. nih.gov The primary receptors for retinoic acid are the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). wikipedia.orgwikipedia.orgmedchemexpress.com These receptors function as ligand-activated transcription factors. wikipedia.org There are three subtypes of RAR (α, β, γ) and three subtypes of RXR (α, β, γ). wikipedia.orgwikipedia.org

RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. wikipedia.orgnih.gov The binding of a ligand, such as all-trans-retinoic acid or 9-cis-retinoic acid, to the RAR component of the heterodimer induces a conformational change that leads to the recruitment of coactivator proteins and the initiation of transcription of the target gene. wikipedia.orgnih.gov In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs along with corepressor proteins, which inhibits gene transcription. wikipedia.org Given that (+/-)-cryptoxanthin is a precursor to retinoic acid, it can indirectly influence the activity of these retinoid signaling pathways, thereby affecting the expression of a wide range of genes involved in cellular processes like differentiation, proliferation, and apoptosis.

Effects on DNA Damage Response Genes

Studies have shown that β-cryptoxanthin can influence the cellular response to DNA damage. In human cell culture models, β-cryptoxanthin has been observed to protect against DNA damage induced by hydrogen peroxide (H₂O₂) or visible light with a photosensitizer. nih.govoup.comoup.com Furthermore, it has a significant effect on DNA repair processes. nih.govoup.comoup.com Research indicates that incubation of H₂O₂-treated cells with β-cryptoxanthin can double the rate of rejoining of DNA strand breaks and has a similar enhancing effect on the removal of oxidized purines through base excision repair. nih.govoup.comoup.com This suggests that β-cryptoxanthin may upregulate or enhance the activity of genes involved in the DNA damage response and repair pathways. While direct evidence on the specific upregulation of DNA damage response genes by (+/-)-cryptoxanthin is still emerging, the observed enhancement of DNA repair mechanisms points towards a modulatory role. nih.govoup.comoup.com Oxidative stress is a known cause of DNA damage, and by mitigating this, antioxidants can indirectly affect the expression of genes involved in the DNA damage response. frontiersin.orgnih.gov

Transcriptomic Analysis in Model Organisms (e.g., C. elegans)

Transcriptomic analysis in the model organism Caenorhabditis elegans has provided insights into the broader effects of β-cryptoxanthin on gene expression. In a study where C. elegans were supplemented with β-cryptoxanthin, microarray analysis revealed an upregulation of genes related to energy metabolism, stress response, and protein homeostasis. nih.gov This suggests that β-cryptoxanthin can induce wide-ranging changes in the transcriptome, affecting multiple metabolic and cellular pathways. nih.gov Similar transcriptomic studies in C. elegans with other compounds have shown significant changes in the expression of genes related to the intestine, particularly those encoding extracellular or membrane-bound proteins. plos.org Other research using RNA sequencing in C. elegans treated with the carotenoid astaxanthin (B1665798) identified significant changes in 190 mRNAs and 6 microRNAs, primarily functioning in innate immunity, lipid metabolism, and stress responses, many of which are linked to lifespan regulation. researchgate.netnih.gov These findings in a model organism highlight the potential for (+/-)-cryptoxanthin to globally influence gene expression profiles. nih.govresearchgate.net

Effects on Cellular Processes (In Vitro)

Cell Proliferation and Growth Inhibition (e.g., lung cancer cells, colon cancer cells)

(+/-)-Cryptoxanthin has demonstrated notable anti-proliferative effects in various cancer cell lines. In vitro studies have shown its ability to decrease the proliferation of immortalized bronchial epithelial cells and non-small cell lung cancer cells. nih.gov This inhibitory action on cell growth is a key aspect of its potential anti-cancer properties. Research indicates that the anti-proliferative effects of (+/-)-Cryptoxanthin have been observed in both normal and tumor cells. nih.gov

In the context of colon cancer, studies have revealed that (+/-)-Cryptoxanthin treatment can inhibit the number of colon cancer cells entering the S-phase of the cell cycle. nih.gov This suggests that its primary mechanism in this context is anti-proliferative rather than the induction of apoptosis. nih.gov Specifically, in colon cancer cell lines such as HCT116 and SW480, (+/-)-Cryptoxanthin has been shown to enhance the anti-carcinogenic effects of the chemotherapy drug oxaliplatin (B1677828) by decreasing the expression of ΔNp73, an oncogenic isoform. nih.gov

The table below summarizes the inhibitory effects of (+/-)-Cryptoxanthin on the proliferation of lung and colon cancer cells.

| Cell Line | Cancer Type | Observed Effect | Key Findings |

| Immortalized Bronchial Epithelial Cells | Lung | Decreased cell proliferation | nih.gov |

| Non-small cell lung cancer cells | Lung | Decreased cell proliferation | nih.govsciencedaily.com |

| HCT116, SW480 | Colon | Inhibition of cell proliferation; enhanced effect of oxaliplatin | nih.gov |

Induction of Cell Differentiation (e.g., osteoblasts, lung epithelial cells)

(+/-)-Cryptoxanthin plays a role in promoting cellular differentiation in specific cell types. Notably, it has been shown to stimulate the differentiation and mineralization of osteoblastic MC3T3-E1 cells. nii.ac.jp Prolonged culture with (+/-)-Cryptoxanthin leads to a significant increase in alkaline phosphatase activity, a marker of osteoblast differentiation, as well as cell number and protein content. nii.ac.jp This suggests a dual role in both stimulating osteoblast proliferation and their subsequent differentiation. nii.ac.jp The mechanism may involve the stimulation of gene expression for proteins crucial for bone formation. nih.govnih.gov

While the direct effects on lung epithelial cell differentiation are part of ongoing research, the ability of pro-vitamin A carotenoids like (+/-)-Cryptoxanthin to be metabolized into vitamin A is significant, as vitamin A is known to play a crucial role in cell differentiation. frontiersin.org

Modulation of Apoptosis Pathways (e.g., Bax, Bcl-2, caspase-3)

(+/-)-Cryptoxanthin has been shown to influence the intricate pathways of apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is largely regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. mdpi.comyoutube.com An increase in the Bax/Bcl-2 ratio is a key indicator of the induction of apoptosis. nih.gov This is often followed by the activation of executioner caspases, such as caspase-3, which carry out the final stages of cell death. mdpi.comnih.govresearchgate.net While the primary anti-cancer action of (+/-)-Cryptoxanthin in some cells, like colon cancer, appears to be anti-proliferative, its role in apoptosis modulation in other contexts is an active area of investigation. nih.gov For instance, in gastric and bladder cancer models, (+/-)-cryptoxanthin has been observed to induce apoptosis. nih.gov

The following table outlines the key molecules in the apoptosis pathway modulated by compounds like (+/-)-Cryptoxanthin.

| Molecule | Family/Type | Function in Apoptosis |

| Bax | Bcl-2 family | Pro-apoptotic; promotes the release of mitochondrial factors that trigger cell death. mdpi.comyoutube.com |

| Bcl-2 | Bcl-2 family | Anti-apoptotic; prevents the release of mitochondrial factors, thereby inhibiting cell death. mdpi.comyoutube.com |

| Caspase-3 | Caspase family | Executioner caspase; cleaves cellular proteins to carry out apoptosis. mdpi.comresearchgate.net |

Inhibition of Cell Motility and Invasion

A critical aspect of cancer progression is the ability of tumor cells to move and invade surrounding tissues. tufts.edu (+/-)-Cryptoxanthin has been demonstrated to inhibit the motility and invasion of cancer cells, particularly in the context of lung cancer. nih.govtufts.edu This inhibitory effect has been observed in both transwell and wound healing assays, which are standard in vitro methods for assessing cell migration. aacrjournals.org

The mechanism behind this inhibition is linked to the downregulation of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) and its subsequent signaling pathways. nih.govaacrjournals.org By suppressing this pathway, (+/-)-Cryptoxanthin can effectively reduce the migration and invasion capacity of lung cancer cells. sciencedaily.comtufts.edu Furthermore, it has been shown to suppress actin reorganization and the formation of lamellipodia and stress fibers, which are cellular structures essential for cell movement. aacrjournals.org This effect was observed to be synergistic with α7-nAChR antagonists. aacrjournals.org

Interaction with Key Signaling Molecules and Receptors (e.g., SIRT1, PPARs, α7-nAChR, IGF-1)

(+/-)-Cryptoxanthin exerts its cellular effects by interacting with a variety of key signaling molecules and receptors.

SIRT1: In lung tissue, (+/-)-Cryptoxanthin has been shown to restore the levels of Sirtuin 1 (SIRT1), a protein that is often decreased by exposure to nicotine. nih.gov The restoration of SIRT1 protein levels is associated with the protective action of (+/-)-Cryptoxanthin against emphysema and lung tumorigenesis. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): (+/-)-Cryptoxanthin is suggested to be involved in lipid metabolism through the PPAR family of transcription factors. nih.gov It may act as a ligand for the retinoid X receptor (RXR) after being converted to retinoids, which then forms a heterodimer with PPARs to regulate gene expression related to lipid and glucose metabolism. nih.gov This interaction is thought to contribute to its beneficial effects in conditions like non-alcoholic fatty liver disease. nih.gov Some research also suggests an association between the upregulation of PPARγ expression and the anti-proliferative effects of carotenoids on cancer cells. dovepress.com

α7-nicotinic acetylcholine receptor (α7-nAChR): A significant molecular target of (+/-)-Cryptoxanthin is the α7-nAChR. sciencedaily.com It has been shown to suppress the expression of this receptor at both the mRNA and protein levels. aacrjournals.org The α7-nAChR is implicated in promoting cancer cell survival, proliferation, and migration. aacrjournals.orgwikipedia.org By down-regulating α7-nAChR and its downstream signaling pathways, such as PI3K/AKT, (+/-)-Cryptoxanthin inhibits lung cancer cell motility and tumorigenesis. nih.govnih.gov

Insulin-like growth factor-1 (IGF-1): The IGF-1 signaling pathway is crucial for cell proliferation, differentiation, and apoptosis. nih.gov Disruptions in this pathway are linked to the development of various tumors. nih.gov While direct interaction studies are ongoing, it is known that carotenoids can influence the IGF-1 system. For instance, lycopene, another carotenoid, has been shown to reduce IGF-1-stimulated cell growth in lung cancer cells. nih.gov

The table below summarizes the interactions of (+/-)-Cryptoxanthin with these key signaling molecules.

| Molecule/Receptor | Type | Role of Interaction |

| SIRT1 | Deacetylase | (+/-)-Cryptoxanthin restores nicotine-reduced SIRT1 levels in the lungs. nih.gov |

| PPARs | Nuclear Receptors | May act as an RXR ligand after conversion to retinoids, influencing lipid metabolism. nih.gov |

| α7-nAChR | Receptor | Suppresses the expression and signaling of this receptor, inhibiting cell motility. nih.govsciencedaily.comaacrjournals.org |

| IGF-1 Pathway | Signaling Pathway | Carotenoids can modulate this pathway, which is involved in cell growth and survival. nih.gov |

Advanced Analytical Methodologies for Cryptoxanthin Research

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for reliable cryptoxanthin analysis. The primary goals are to efficiently extract the compound from the sample matrix, minimize degradation, and remove interfering substances. Given that cryptoxanthin can exist in both free form and as fatty acid esters, extraction methods must be robust and often require a hydrolysis step for total cryptoxanthin quantification.

Conventional solvent extraction remains a widely used technique for isolating cryptoxanthin and other carotenoids. nih.gov The choice of solvent is paramount, as carotenoid solubility varies based on polarity. nih.gov Non-polar carotenes are readily soluble in solvents like hexane (B92381), while more polar xanthophylls, such as cryptoxanthin, require more polar solvents like ethanol (B145695) and acetone (B3395972). nih.gov Often, a combination of solvents is employed to achieve comprehensive extraction. nih.govnih.gov

Optimization of solvent-based extraction involves manipulating several key parameters to maximize recovery. These factors include the solvent-to-solid ratio, extraction temperature, and duration. For instance, a study on rapeseed carotenoids identified an optimal extraction duration of 7.3 hours, a temperature of 42°C, and a solvent-to-solid ratio of 29:1 (v/w) using a petroleum ether and acetone mixture. scispace.com Another study determined that for chili peppers, an extraction temperature of 40°C for 20 minutes using an acetone/anhydrous ether solvent system was optimal. bohrium.com The selection of solvents and conditions is tailored to the specific matrix being analyzed.

Table 1: Comparison of Optimized Solvent Extraction Parameters for Carotenoids

| Parameter | Rapeseed scispace.com | Chili Peppers bohrium.com | Passion Fruit Peel mdpi.com |

| Solvent(s) | Petroleum Ether/Acetone | Acetone/Anhydrous Ether | Olive Oil |

| Temperature | 42°C | 40°C | Not specified |

| Duration | 7.3 hours | 20 minutes | Not specified |

| Solvent/Solid Ratio | 29:1 (v/w) | Not specified | Not specified |

This table illustrates how optimal extraction conditions can vary significantly depending on the sample matrix.

In the pursuit of more efficient, environmentally friendly, and safer extraction techniques, modern methods like Supercritical Fluid Extraction (SFE) and Enzyme-Assisted Extraction (EAE) have gained prominence. researchgate.net

Supercritical Fluid Extraction (SFE) primarily uses supercritical carbon dioxide (scCO₂) as the solvent. nih.govwikipedia.org SC-CO₂ is non-toxic, non-flammable, and has a low critical temperature (31°C), making it ideal for extracting thermally sensitive compounds like cryptoxanthin. nih.gov Its solvating power can be finely tuned by adjusting temperature and pressure. nih.gov Generally, increasing pressure at a constant temperature enhances fluid density and analyte solubility, while increasing temperature at a constant pressure can increase the vapor pressure of the compounds, also aiding extraction. nih.gov To enhance the extraction of more polar compounds like xanthophylls, a co-solvent such as ethanol is often added to the scCO₂. mdpi.commdpi.com One study optimized SFE conditions for Lycium barbarum residue, finding that an extraction pressure of 250 bar, a temperature of 60°C, and the use of 2% ethanol as a cosolvent yielded optimal results for zeaxanthin (B1683548) dipalmitate, a related xanthophyll ester. mdpi.com

Enzyme-Assisted Extraction (EAE) is a green technology that employs enzymes like cellulases, pectinases, and proteases to break down plant cell walls. researchgate.net This degradation facilitates the release of intracellular components, including cryptoxanthin, into the extraction solvent. researchgate.net This method can lead to higher extraction yields and can be combined with other techniques, such as ultrasound-assisted extraction, to further enhance efficiency. mdpi.com For example, a study on sunflower wastes found that using the multi-enzyme complex Viscozyme® improved carotenoid extraction with a specific green solvent. nih.gov Another method for extracting β-cryptoxanthin from the calyx of Physalis alkekengi L. var. franchetii involves treating the raw material with cellulase (B1617823) and polygalacturonase to improve extraction efficiency. google.com

In many natural sources, such as fruits, a significant portion of cryptoxanthin exists as esters of fatty acids. For the quantification of total cryptoxanthin, a saponification step is necessary to hydrolyze these esters, releasing the free xanthophyll. mdpi.com This process involves treating the sample extract with an alkali, typically potassium hydroxide (B78521) (KOH), in an alcoholic solution (e.g., methanolic or ethanolic KOH). aquadocs.org

The conditions of saponification must be carefully controlled to ensure complete hydrolysis without causing degradation or isomerization of the target carotenoids. Hot saponification methods can be faster but risk greater degradation, especially for labile carotenoids. A milder, preferred approach is cold saponification, where the reaction occurs overnight at room temperature under an inert atmosphere (like nitrogen) to prevent oxidation. One study recommended saponification in petroleum ether with an equal volume of 10% methanolic KOH at room temperature to ensure complete hydrolysis while retaining the carotenoids effectively. Another protocol for chili peppers utilized a 20% KOH-Methanol solution at 25°C for 60 minutes. bohrium.com The prevention of soap micelle formation, which can trap carotenoids, is also a critical consideration; one study addressed this by adding a phosphate (B84403) buffer to the mixture. mdpi.com

Table 2: Saponification Conditions for Cryptoxanthin Analysis

| Parameter | Recommended General Procedure | Chili Pepper Analysis bohrium.com |

| Alkali | 10% Methanolic KOH | 20% KOH-Methanol |

| Solvent | Petroleum Ether | Not specified |

| Temperature | Room Temperature | 25°C |

| Duration | Overnight (12-16 h) | 60 minutes |

| Atmosphere | Nitrogen | Not specified |

This table compares different saponification protocols, highlighting the importance of condition optimization to prevent degradation.

Chromatographic Separation Techniques

Following extraction and preparation, chromatographic techniques are employed to separate cryptoxanthin from other carotenoids and matrix components for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of carotenoids. mdpi.com Reversed-phase HPLC, typically using a C18 column, is widely employed. usamvcluj.ro The separation is based on the differential partitioning of analytes between the stationary phase and a mobile phase. The mobile phase often consists of a gradient mixture of solvents like acetonitrile, water, and ethyl acetate (B1210297) or acetone. mdpi.comusamvcluj.ro

A Photo-Diode Array (PDA) detector is frequently coupled with HPLC for carotenoid analysis. mdpi.com The PDA detector measures absorbance across a range of wavelengths simultaneously, allowing for the identification of compounds based on their characteristic absorption spectra. usamvcluj.ro For carotenoids, the detection wavelength is typically set in the blue-green region of the visible spectrum, around 450 nm, where they exhibit maximum absorbance. bohrium.commdpi.com This combination of HPLC for separation and PDA for spectral confirmation provides a robust and reliable method for quantifying cryptoxanthin. nih.gov Studies have reported successful simultaneous determination of β-cryptoxanthin along with other carotenoids like lutein (B1675518), zeaxanthin, and β-carotene using optimized HPLC-PDA methods. bohrium.comnih.gov For instance, one method used a C18 column with a gradient of acetone and water as the mobile phase at a flow rate of 1 mL/min and a column temperature of 30°C. bohrium.commdpi.com

Table 3: Optimized HPLC-PDA Conditions for Cryptoxanthin Separation bohrium.commdpi.com

| Parameter | Optimized Condition |

| Column | C18 |

| Mobile Phase | Acetone (A) and Water (B) gradient |

| Detection Wavelength | 450 nm |

| Flow Rate | 1.0 mL/min |